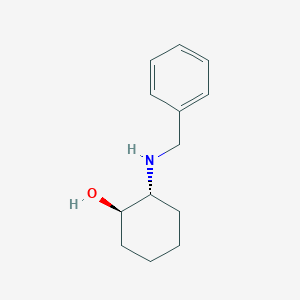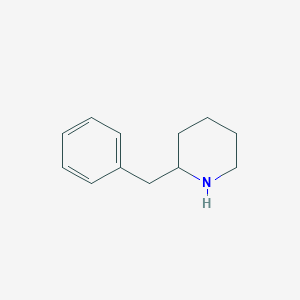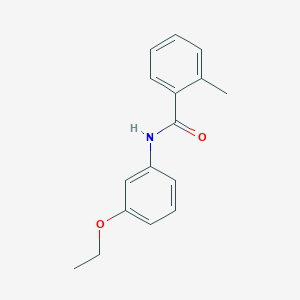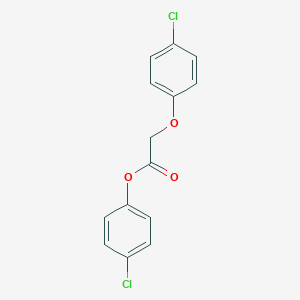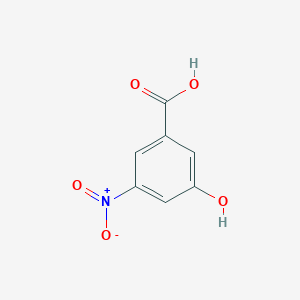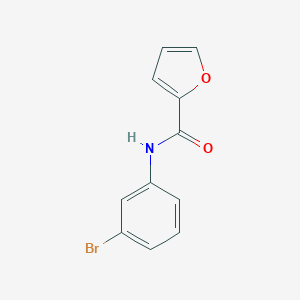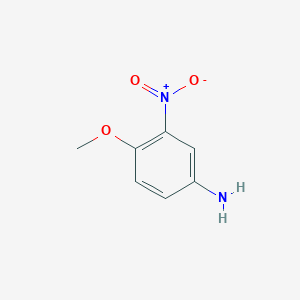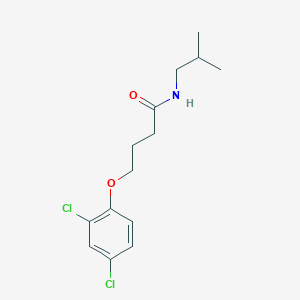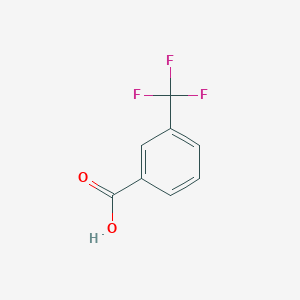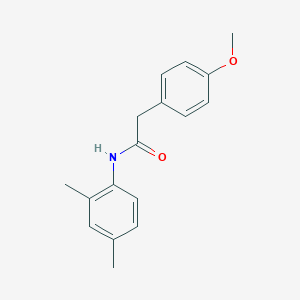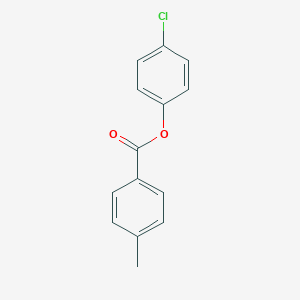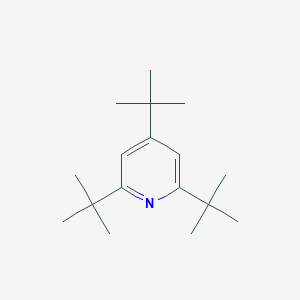
4-Chloro-3-(2-chloroethyl)-2-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-(2-chloroethyl)-2-methylquinoline is a chemical compound with the molecular formula C12H11Cl2N. It is a quinoline derivative and has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-(2-chloroethyl)-2-methylquinoline is not fully understood. However, it has been suggested that it may inhibit DNA synthesis and induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
4-Chloro-3-(2-chloroethyl)-2-methylquinoline has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have antimalarial and antitubercular activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Chloro-3-(2-chloroethyl)-2-methylquinoline in lab experiments is its potent anticancer activity. It has been shown to inhibit the growth of various cancer cell lines at low concentrations. Additionally, it has been shown to have antimalarial and antitubercular activity, which makes it a potential candidate for the development of new drugs to treat these diseases. However, one of the limitations of using 4-Chloro-3-(2-chloroethyl)-2-methylquinoline in lab experiments is its potential toxicity. It has been shown to be toxic to normal cells at high concentrations.
Orientations Futures
There are several future directions for the study of 4-Chloro-3-(2-chloroethyl)-2-methylquinoline. One potential direction is the development of new drugs based on its structure for the treatment of cancer, malaria, and tuberculosis. Another potential direction is the investigation of its mechanism of action and the development of new compounds with improved potency and selectivity. Additionally, the study of its potential toxicity and the development of new methods to reduce its toxicity is also an important direction for future research.
Méthodes De Synthèse
The synthesis of 4-Chloro-3-(2-chloroethyl)-2-methylquinoline involves the reaction of 2-methylquinoline with 2-chloroethyl chloride and aluminum chloride in the presence of carbon tetrachloride. The reaction yields the desired product as a yellow crystalline solid with a melting point of 92-94°C.
Applications De Recherche Scientifique
4-Chloro-3-(2-chloroethyl)-2-methylquinoline has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the growth of various cancer cell lines, including prostate cancer, breast cancer, and lung cancer. It has also been investigated for its potential use in the treatment of malaria and tuberculosis.
Propriétés
Numéro CAS |
57521-15-0 |
|---|---|
Nom du produit |
4-Chloro-3-(2-chloroethyl)-2-methylquinoline |
Formule moléculaire |
C12H11Cl2N |
Poids moléculaire |
240.12 g/mol |
Nom IUPAC |
4-chloro-3-(2-chloroethyl)-2-methylquinoline |
InChI |
InChI=1S/C12H11Cl2N/c1-8-9(6-7-13)12(14)10-4-2-3-5-11(10)15-8/h2-5H,6-7H2,1H3 |
Clé InChI |
PQDVRCSZKVSKGV-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=C1CCCl)Cl |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=C1CCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



